molecular formula C16H28N5O9P B13843528 5'-Xanthylic Acid Triethylammonium Salt

5'-Xanthylic Acid Triethylammonium Salt

Cat. No.: B13843528
M. Wt: 465.40 g/mol
InChI Key: NGIOQABFVXJXGK-STNRYHJVSA-N
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Description

5'-Xanthylic acid triethylammonium salt is the triethylammonium (TEA) salt form of xanthosine 5'-monophosphate (XMP), a nucleotide intermediate in purine biosynthesis. XMP is biosynthesized via microbial fermentation, as demonstrated by a guanine auxotroph of Brevibacterium ammoniagenes ATCC 6872, which accumulates XMP under optimized conditions . The TEA salt form enhances solubility in organic solvents compared to free acids or metal salts (e.g., sodium or barium salts), making it advantageous for anhydrous chemical reactions or organic-phase syntheses . Its molecular formula is typically represented as $ \text{C}{10}\text{H}{14}\text{N}5\text{O}8\text{P} \cdot x\text{C}6\text{H}{15}\text{N} $, where $ x $ denotes the stoichiometric ratio of TEA counterions.

Properties

Molecular Formula

C16H28N5O9P

Molecular Weight

465.40 g/mol

IUPAC Name

N,N-diethylethanamine;[(2R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O9P.C6H15N/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;1-4-7(5-2)6-3/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);4-6H2,1-3H3/t3-,5?,6?,9-;/m1./s1

InChI Key

NGIOQABFVXJXGK-STNRYHJVSA-N

Isomeric SMILES

CCN(CC)CC.C1=NC2=C(N1[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Canonical SMILES

CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Phosphorylation of Xanthosine

  • Starting Material: Xanthosine, a nucleoside containing the xanthine base.
  • Key Step: Phosphorylation of xanthosine at the 5'-hydroxyl group to form xanthosine 5'-monophosphate (5'-xanthylic acid).
  • Phosphorylating Agents: Commonly used reagents include phosphoryl chloride derivatives or phosphoramidite reagents under controlled conditions.
  • Catalysts and Conditions: Specific catalysts facilitate phosphorylation; reaction parameters such as pH, temperature, and time are carefully controlled to maximize yield and purity.
  • Salt Formation: After obtaining 5'-xanthylic acid, triethylamine is added to neutralize the acid and form the triethylammonium salt. This step enhances solubility in organic solvents and stabilizes the compound for further use.

Microbial Fermentation Using Genetically Modified Strains

  • Microorganisms: Mutant strains of Corynebacterium ammoniagenes (e.g., CJXSul0401) and Brevibacterium ammoniagenes ATCC 6872 have been engineered to overproduce 5'-xanthylic acid.
  • Fermentation Conditions:
    • Seed culture preparation followed by inoculation into fermentors.
    • Temperature: Approximately 31–33°C.
    • pH control: Maintained around 7.3 using ammonia or aqueous ammonia.
    • Aeration and agitation: Controlled to optimize microbial growth and metabolite production.
    • Feeding: Glucose supplied to maintain sugar concentration.
    • Duration: Typically around 80 hours.
  • Yield: Mutant strains can accumulate 5'-xanthylic acid at concentrations exceeding 160 g/L in the fermentation medium.
  • Isolation: The acid is extracted and purified from the fermentation broth.
  • Salt Formation: Triethylamine is subsequently added to form the triethylammonium salt, improving solubility and facilitating downstream applications.

Comparative Table of Preparation Methods

Aspect Chemical Synthesis Microbial Fermentation
Starting Material Xanthosine Glucose and nutrients for microbial growth
Key Process Phosphorylation of xanthosine Biosynthesis via genetically modified microbes
Reaction Conditions Controlled pH, temperature, catalysts Controlled temperature, pH, aeration, feeding
Salt Formation Triethylamine neutralization post-synthesis Triethylamine neutralization post-fermentation
Yield Dependent on reaction optimization High yields (~160 g/L 5'-xanthylic acid)
Purification Crystallization and separation techniques Extraction and purification from broth
Advantages Precise control over chemical steps Cost-effective, scalable, environmentally friendly
Disadvantages Requires expensive reagents and catalysts Requires microbial strain development and fermentation infrastructure

Detailed Reaction Analysis

Phosphorylation Reaction

  • Mechanism: The 5'-hydroxyl group of xanthosine reacts with a phosphorylating agent to form the phosphate ester.
  • Reagents: Phosphoryl chloride derivatives or phosphoramidites.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.
  • Conditions: Typically performed under anhydrous conditions to prevent hydrolysis.

Salt Formation

  • Neutralization: The acidic phosphate group of 5'-xanthylic acid is neutralized by triethylamine.
  • Result: Formation of a stable triethylammonium salt that is more soluble in organic solvents.
  • Stoichiometry: The molar ratio of triethylamine to 5'-xanthylic acid is carefully controlled to ensure complete salt formation.

Industrial Production Insights

  • Industrial-scale production primarily employs microbial fermentation using optimized mutant strains of Corynebacterium ammoniagenes.
  • Fermentation is conducted in large bioreactors with precise control of environmental parameters to maximize yield.
  • Post-fermentation, the product is purified and converted into the triethylammonium salt form.
  • This method is preferred due to cost-effectiveness, scalability, and environmental considerations.

Summary of Research Data and Yields

Method Organism/Starting Material Conditions Yield (g/L) Reference
Microbial Fermentation Corynebacterium ammoniagenes mutant strain CJXSul0401 33°C, pH 7.3, 80 hrs, glucose feeding 160.4 g/L 5'-xanthylic acid Patent WO2006059877A1
Chemical Synthesis Xanthosine + Phosphorylating agents Controlled pH, catalysts, anhydrous conditions Variable, optimized per lab BenchChem summary

Chemical Reactions Analysis

Types of Reactions: 5’-Xanthylic Acid Triethylammonium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthine derivatives, while reduction can produce reduced nucleotide analogs .

Scientific Research Applications

5’-Xanthylic Acid Triethylammonium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Xanthylic Acid Triethylammonium Salt involves its role as a nucleotide analog. It can inhibit viral replication by interfering with the viral RNA or DNA synthesis. The compound targets specific enzymes and pathways involved in nucleotide metabolism, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Solubility in Organic Solvents

Triethylammonium salts generally exhibit superior solubility in polar aprotic solvents (e.g., dichloromethane, DMF) compared to sodium or potassium salts. For example:

  • 5′-O-Dimethoxytritylthymidine H-phosphonate triethylammonium salt : Solubility >1 M in dichloromethane.
  • Sodium salt counterpart : Marginally soluble (<0.1 M) .
  • Barium salts of phosphates : Often require aqueous conditions or polar solvents for dissolution .

Table 1: Solubility Comparison of Nucleotide Salts

Compound Solubility in Dichloromethane Counterion Stability
5'-Xanthylic acid triethylammonium salt High (>1 M) Moderate
Sodium salt of XMP Low (<0.1 M) High
Barium salt of glucosamine-6-phosphate Insoluble High
Stability and Purification

Triethylammonium salts are prone to cation loss during purification, particularly under vacuum or heating, which can regenerate the free acid form. This contrasts with:

  • Sodium/potassium salts : Stable under lyophilization but require ion-exchange resins for conversion to free acids .
  • Magnesium or calcium salts : Precipitate in aqueous buffers, limiting their utility in organic synthesis .

Table 2: Stability and Handling Considerations

Salt Type Thermal Stability Purification Challenges
Triethylammonium Low Cation loss during drying
Sodium High Requires ion exchange for acid form
Barium High Insoluble in organic solvents
Elemental and Spectroscopic Data

Triethylammonium salts are characterized by distinct $ ^1\text{H} $-NMR signals for TEA protons (δ 1.2–3.1 ppm) and elemental analysis confirming nitrogen content. For example:

  • Dicoumarol triethylammonium salt : $ \text{C}{26}\text{H}{17}\text{O}7 \cdot \text{C}6\text{H}_{16}\text{N} $; Calculated N: 2.62%, Experimental N: 2.32% .
  • Sucrose octasulfate triethylammonium salt : Stable at pH >7, with TEA ensuring solubility in organic solvents .

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